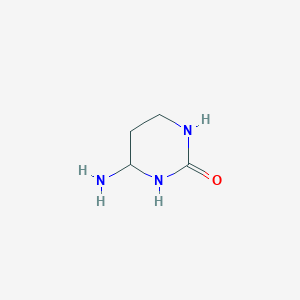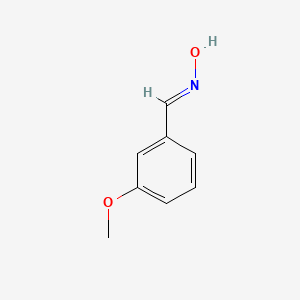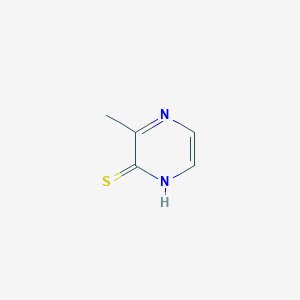
((E)-3-Iodo-1-methylpropenyl)-trimethylsilane
Overview
Description
(E)-3-Iodo-1-methylpropenyl)-trimethylsilane is a chemical compound that is widely used in scientific research. It is a highly reactive compound that has been found to have several important applications in the field of chemistry.
Scientific Research Applications
Use in Microelectronics and Dielectrics : Trimethylsilane derivatives are utilized in the production of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These films are used in advanced device multilevel metal interconnection schemes to improve circuit performance in microelectronics (Loboda, 1999).
Chemical Synthesis and Organic Reactions : (E)-1-Iodo-3-trimethylsilyl-2-butene, a similar compound, demonstrates its utility in chemical synthesis, particularly as an annulation reagent and an alkylative equivalent of 3-buten-2-one (Colvin, 2001).
Studies on Reaction Mechanisms : Research has explored the decomposition and secondary gas-phase reactions of trimethylsilane in the hot-wire chemical vapor deposition (HWCVD) process. This understanding is critical for applications in materials science and chemical engineering (Shi et al., 2011).
Applications in Spectroscopy and Structural Analysis : Ab initio and density functional studies on trimethylsilane provide insights into its structure, vibrational spectra, and force field, which are essential for applications in molecular spectroscopy and materials characterization (McKean, 1999).
Electrochemistry and Energy Storage : Novel silane compounds, including those related to trimethylsilane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, indicating their potential in energy storage technologies (Amine et al., 2006).
Material Science and Surface Chemistry : Studies on the oxidation of methylsilenes with molecular oxygen in matrix isolation experiments provide insights into the reactivity and potential applications of silene derivatives in materials science and surface chemistry (Trommer et al., 1993).
properties
IUPAC Name |
[(E)-4-iodobut-2-en-2-yl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNYZMZBMPWCQQ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCI)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CI)/[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ISi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




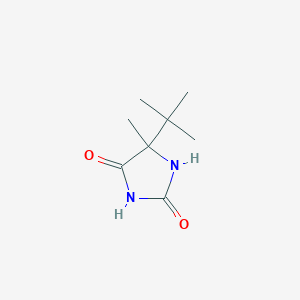
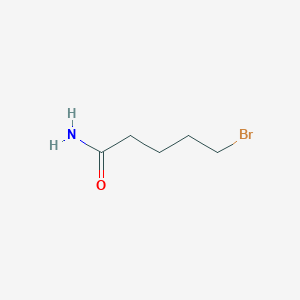
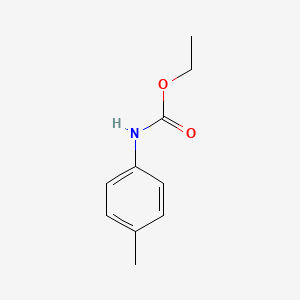
![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)


![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)
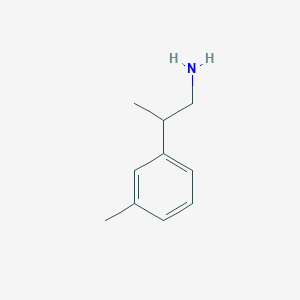
![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)
